molecular formula C7H8BrNO B045889 2-bromo-1-(pyridin-4-yl)ethan-1-ol CAS No. 118838-55-4

2-bromo-1-(pyridin-4-yl)ethan-1-ol

Cat. No.: B045889
CAS No.: 118838-55-4
M. Wt: 202.05 g/mol
InChI Key: SUGRCVXYPODIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[4-pyridyl]ethanol is an organic compound that features a bromine atom, a pyridine ring, and an ethanol group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the aromaticity of the pyridine ring and the functional group versatility of ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-[4-pyridyl]ethanol can be synthesized through various methods. One common approach involves the bromination of 1-[4-pyridyl]ethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-[4-pyridyl]ethanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-pyridyl]ethanol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: 1-[4-pyridyl]ethanol derivatives with different functional groups replacing the bromine atom.

    Oxidation: 4-pyridylacetaldehyde or 4-pyridylacetic acid.

    Reduction: 2-Bromo-1-[4-piperidyl]ethanol.

Scientific Research Applications

2-Bromo-1-[4-pyridyl]ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The ethanol group can participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[3-pyridyl]ethanol
  • 2-Bromo-1-[2-pyridyl]ethanol
  • 2-Chloro-1-[4-pyridyl]ethanol

Uniqueness

2-Bromo-1-[4-pyridyl]ethanol is unique due to the specific positioning of the bromine atom and the pyridine ring, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the bromine atom at the 2-position and the pyridine ring at the 4-position allows for specific substitution patterns and biological interactions that are not observed in other similar compounds .

Properties

CAS No.

118838-55-4

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-1-pyridin-4-ylethanol

InChI

InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2

InChI Key

SUGRCVXYPODIFP-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(CBr)O

Canonical SMILES

C1=CN=CC=C1C(CBr)O

Synonyms

4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI)

Origin of Product

United States

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